2-fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide
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Overview
Description
2-fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide is a complex organic compound that features a combination of fluorine, nitrophenyl, thiazole, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide typically involves multi-step organic reactions
Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Nitrophenyl Group Introduction: The nitrophenyl group can be introduced through nitration reactions, where a phenyl ring is treated with a mixture of concentrated nitric and sulfuric acids.
Fluorinated Pyridine Carboxamide Attachment: The final step involves coupling the thiazole-nitrophenyl intermediate with a fluorinated pyridine carboxylic acid derivative using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOPO (hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over palladium on carbon (Pd/C).
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, or antimicrobial activities.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole and pyridine rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide: Similar structure but with a benzamide group instead of pyridine.
2-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide: Similar structure but with a chlorine atom instead of fluorine.
2-fluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide: Similar structure but with a different position of the nitro group on the phenyl ring.
Uniqueness
The uniqueness of 2-fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable candidate for drug development.
Properties
IUPAC Name |
2-fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN4O3S/c16-13-7-10(4-5-17-13)14(21)19-15-18-12(8-24-15)9-2-1-3-11(6-9)20(22)23/h1-8H,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFHEJRTGXWTNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=O)C3=CC(=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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